molecular formula C20H21N5O3S2 B2760540 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide CAS No. 1105241-16-4

2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide

Cat. No. B2760540
CAS RN: 1105241-16-4
M. Wt: 443.54
InChI Key: OVKDBBVUILBKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H21N5O3S2 and its molecular weight is 443.54. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Activity

The compound has demonstrated promising antimycobacterial properties. Researchers have synthesized novel analogues of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides, including this compound. Notably, the benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 exhibited potent activity against Mycobacterium tuberculosis (Mtb) strain H37Ra, with an IC50 of 2.32 μM and an IC90 of 7.05 μM. Another derivative, IT06, containing a 2,4-dichloro phenyl moiety, also displayed significant activity against Mtb .

Selectivity and Safety

The tested imidazo-[2,1-b]-thiazole derivatives showed no activity against non-tuberculous mycobacteria (NTM), indicating selective inhibition of Mtb. Importantly, acute cellular toxicity was not observed in lung fibroblast cells (MRC-5) at concentrations greater than 128 μM. These findings suggest potential safety and specificity for Mtb treatment .

Molecular Docking Studies

Molecular docking and dynamics studies were conducted to understand the binding pattern and stability of the protein–ligand complex. The most active compounds, IT06 and IT10, were investigated in silico against the selected target, Pantothenate synthetase of Mtb .

Synthesis and Characterization

The compound was synthesized and characterized using techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis. Its structure was confirmed, and subsequent modifications were explored .

properties

IUPAC Name

2-[2-[[2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetyl]amino]-1,3-thiazol-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S2/c1-12-15(9-17(27)24-20-23-14(11-30-20)8-16(26)21-2)18(28)25-19(22-12)29-10-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3,(H,21,26)(H,22,25,28)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKDBBVUILBKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)NC3=NC(=CS3)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.